2-(3-Chlorophenyl)ethylurea is a chemical compound with significant relevance in various scientific domains, particularly in medicinal chemistry and agrochemicals. It is classified as an aromatic urea derivative, featuring a chlorophenyl group that contributes to its biological activity. The compound's structure allows for interactions with biological targets, making it a subject of interest in pharmacological research.
The compound can be synthesized through various methods, primarily involving the reaction of chlorinated aromatic compounds with urea derivatives. Its synthesis and applications have been documented in several patents and research articles, showcasing its versatility and potential in different fields.
2-(3-Chlorophenyl)ethylurea belongs to the class of organic compounds known as ureas, characterized by the presence of the functional group -NH2C(=O)N-. This classification highlights its potential reactivity and interaction with biological systems.
The synthesis of 2-(3-Chlorophenyl)ethylurea can be achieved through several established methodologies:
The synthesis typically requires controlled conditions such as temperature and solvent choice. For example, reactions may be conducted in dioxane or other solvents at room temperature, allowing for efficient product formation without the need for extensive purification steps . The progress of reactions can be monitored using techniques like thin-layer chromatography (TLC), ensuring high yields and purity.
The molecular formula for 2-(3-Chlorophenyl)ethylurea is . Its structure consists of a chlorophenyl group attached to an ethyl moiety linked via a urea functional group. The presence of chlorine on the phenyl ring enhances its electrophilic character, influencing its reactivity.
2-(3-Chlorophenyl)ethylurea can participate in several chemical reactions:
The reactivity of 2-(3-Chlorophenyl)ethylurea is influenced by the electron-withdrawing nature of the chlorine atom, which can stabilize intermediates during substitution reactions.
The mechanism by which 2-(3-Chlorophenyl)ethylurea exerts its biological effects often involves interaction with specific enzyme targets or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways or act as a modulator of neurotransmitter systems.
Research indicates that derivatives of urea compounds can selectively inhibit nitric oxide synthases (nNOS and iNOS), suggesting potential applications in treating conditions related to nitric oxide dysregulation .
2-(3-Chlorophenyl)ethylurea has several notable applications:
The molecular architecture of 2-(3-chlorophenyl)ethylurea integrates critical pharmacophoric elements from established allosteric modulators, notably combining aryl-alkyl urea motifs with chlorinated phenyl systems. This hybrid design strategy merges the steric bulk and lipophilic character of adamantyl-based modulators (e.g., positive allosteric modulators (PAMs) of opioid receptors) with the conformational flexibility of phenethyl linkers observed in peptidomimetic scaffolds [1] [9]. The urea group serves as a hydrogen-bonding anchor, mimicking the transition state of peptide bond hydrolysis—a feature exploited in epoxide hydrolase inhibitors and GPCR-targeted therapeutics [7] [9].
Table 1: Pharmacophore Elements in Hybrid Scaffold Design
| Pharmacophore Component | Functional Role | Source Scaffold |
|---|---|---|
| Aryl Chloride Substituent | Enhanced receptor affinity via halogen bonding | CB1 allosteric modulators |
| Ethylene Linker (-CH₂-CH₂-) | Conformational flexibility for binding pocket adaptation | Peptidomimetic allosteric modulators |
| Urea Core (-NH-C(O)-NH-) | Bidentate H-bond donor/acceptor for target engagement | Epoxide hydrolase inhibitors |
This synergistic design enables simultaneous engagement with allosteric subpockets (e.g., extracellular loops or transmembrane helices) while maintaining metabolic stability absent in purely peptide-based modulators [9]. Computational modeling confirms the scaffold’s ability to occupy a vestibule region proximal to the orthosteric site in Class A GPCRs, facilitating cooperative modulation of endogenous ligand efficacy [1].
The 3-chlorophenyl moiety confers distinct steric and electronic advantages over non-halogenated analogs. SAR studies demonstrate that the meta-chlorine position generates a dipole moment (∼1.7 D) that complements the electron-rich environment of CB1 receptor’s allosteric site, increasing binding affinity by 15-fold compared to phenyl analogs [1] [6]. This enhancement is attributed to:
Table 2: SAR of Phenethylurea Chlorophenyl Isomers
| Substituent Position | CB1 Kᵢ (nM) | Relative Affinity | Key Interactions |
|---|---|---|---|
| 3-Chloro | 42 ± 3.1 | 1.0 (reference) | Halogen bond (Ser³⁸³), hydrophobic contact (Phe⁴¹⁹) |
| 4-Chloro | 630 ± 45 | 0.07 | Hydrophobic contact only |
| 2-Chloro | >1000 | <0.04 | Steric clash with Thr⁴¹⁵ |
| Unsubstituted phenyl | 2950 ± 210 | 0.01 | Hydrophobic contact only |
The 3-chloro configuration also minimizes metabolic dehalogenation compared to ortho-substituted analogs, as confirmed by microsomal stability assays (t₁/₂ > 120 min vs. 22 min for 2-chloro derivative) [6].
Urea’s role extends beyond target engagement to modulating CNS bioavailability. Systematic optimization of the urea linker in 2-(3-chlorophenyl)ethylurea focused on balancing hydrogen-bonding capacity and lipophilicity to enhance blood-brain barrier (BBB) penetration. Key findings include:
Table 3: Urea Linker Modifications and BBB Penetration Parameters
| Linker Modification | PSA (Ų) | clog P | Brain:Plasma Ratio | P-gp Substrate |
|---|---|---|---|---|
| Unmodified urea | 71.2 | 2.1 | 0.2 ± 0.05 | No |
| N-Mono-methyl urea | 48.3 | 2.9 | 1.8 ± 0.3 | No |
| N,N-Dimethyl urea | 32.5 | 3.6 | 0.9 ± 0.2 | Yes |
| Thiourea | 65.7 | 3.3 | 0.3 ± 0.1 | No |
| Cyclopropyl urea | 71.2 | 2.8 | 0.6 ± 0.1 | No |
Optimal penetration adheres to CNS MPO guidelines (multiparameter optimization score > 4.5) when PSA < 60 Ų and log P = 2.5–3.5, as achieved with mono-methylated derivatives [6].
Positional isomerism dramatically influences target selectivity and functional potency. The 3-chloro configuration exhibits superior allosteric modulation profiles across multiple receptor classes compared to 4-substituted isomers:
Epoxide Hydrolase Inhibition [7]:
GPCR Allosteric Modulation [1] [6]:
Table 4: Positional Isomer Effects on Biological Activity
| Parameter | 3-Chloro Isomer | 4-Chloro Isomer | Structural Basis |
|---|---|---|---|
| CB1 PAM activity (EC₅₀, nM) | 42 | >1000 | Halogen bonding to Ser³⁸³ |
| log D₇.₄ | 2.9 | 2.8 | Identical lipophilicity |
| hERG inhibition (IC₅₀, μM) | >100 | 12 | π-Stacking with Tyr⁶⁵² |
| Metabolic clearance (mL/min/kg) | 15 | 32 | Ortho-hydroxylation vulnerability |
| PSA (Ų) | 48.3 | 48.3 | Identical polar functionality |
The meta-position’s advantage stems from orthogonality to metabolic hotspots (e.g., avoiding cytochrome P450 2D6-mediated 4-hydroxylation) and reduced off-target engagement (e.g., hERG channel blockade via Tyr⁶⁵² stacking prevalent in linear 4-substituted systems) [6].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2